Trityl olmesartan medoxomil impurity III
Overview
Description
Trityl olmesartan medoxomil impurity III is a process-related impurity observed during the synthesis of olmesartan medoxomil, an angiotensin II receptor antagonist used for treating hypertension. This impurity is characterized by the presence of a trityl group attached to the olmesartan medoxomil molecule, which can affect the purity and efficacy of the final pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trityl olmesartan medoxomil impurity III involves the reaction of olmesartan acid with trityl chloride under specific conditions. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the trityl-protected intermediate . The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and minimize the formation of other impurities.
Industrial Production Methods
In industrial settings, the production of olmesartan medoxomil involves multiple steps, including the protection of the tetrazole ring with a trityl group. This protection step is crucial for preventing unwanted side reactions during subsequent synthetic steps. The trityl-protected intermediate is then subjected to further reactions to produce the final olmesartan medoxomil product .
Chemical Reactions Analysis
Types of Reactions
Trityl olmesartan medoxomil impurity III can undergo various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can remove the trityl group, yielding the deprotected olmesartan medoxomil.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include deprotected olmesartan medoxomil, oxidized derivatives, and substituted analogs. These products are characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy .
Scientific Research Applications
Trityl olmesartan medoxomil impurity III is primarily studied in the context of pharmaceutical research to understand its formation, characterization, and impact on the purity of olmesartan medoxomil. It is also used as a reference standard in analytical methods to ensure the quality control of olmesartan medoxomil formulations . Additionally, the study of this impurity contributes to the development of improved synthetic routes and purification techniques in the pharmaceutical industry .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other process-related impurities of olmesartan medoxomil, such as N-1 and N-2 regioisomers of olmesartan dimedoxomil . These impurities share structural similarities with trityl olmesartan medoxomil impurity III but differ in the position of the trityl group or other substituents.
Uniqueness
This compound is unique due to the specific attachment of the trityl group to the olmesartan medoxomil molecule. This unique structure can influence its chemical reactivity and the methods required for its detection and quantification in pharmaceutical formulations .
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H42N6O5/c1-5-17-42-49-43(32(2)3)44(46(55)57-31-41-33(4)58-47(56)59-41)53(42)30-34-26-28-35(29-27-34)39-24-15-16-25-40(39)45-50-51-52-54(45)48(36-18-9-6-10-19-36,37-20-11-7-12-21-37)38-22-13-8-14-23-38/h6-16,18-29H,2,5,17,30-31H2,1,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJFAQFEAOEJFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H42N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.